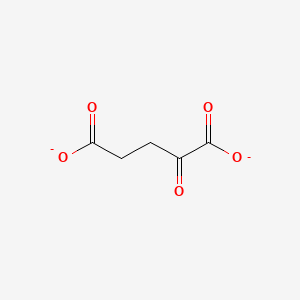
alpha-Ketoglutarate
Descripción general
Descripción
2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)
Aplicaciones Científicas De Investigación
Physiological Functions of Alpha-Ketoglutarate
This compound serves multiple physiological roles:
- Nitrogen Scavenger : It acts as a nitrogen donor in amino acid synthesis, particularly in the formation of glutamate and glutamine, which are vital for protein synthesis and cellular metabolism .
- Energy Production : As a key component of the Krebs cycle, AKG contributes to ATP production, essential for cellular energy .
- Antioxidant Properties : AKG exhibits antioxidative functions by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Nutritional Support
AKG is utilized as a dietary supplement to enhance muscle health and recovery. Studies indicate that it can decrease protein catabolism and increase protein synthesis, making it beneficial for athletes and individuals recovering from surgery or trauma .
Geroprotective Properties
Recent studies have highlighted AKG's potential in extending lifespan and healthspan. For instance, a randomized controlled trial showed that supplementation with sustained-release calcium this compound significantly reduced biological age as measured by DNA methylation clocks . This suggests its potential role in delaying age-related diseases.
Bone Health
Research indicates that AKG supplementation can increase bone mass and protect against age-related osteoporosis. In animal models, AKG has been shown to enhance bone density and reduce the risk of fractures .
Aging Research
A study involving middle-aged participants demonstrated that those receiving AKG supplementation exhibited significant improvements in various health markers, including reduced inflammatory parameters and enhanced muscle strength . The results suggest that AKG may play a role in mitigating age-associated decline.
Cancer Research
This compound has been studied for its effects on cancer cell behavior. It has been shown to induce apoptosis in glioma cells through mechanisms involving prolyl hydroxylase-3, highlighting its potential as an adjunct therapy in cancer treatment .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Propiedades
Número CAS |
64-15-3 |
|---|---|
Fórmula molecular |
C5H4O5-2 |
Peso molecular |
144.08 g/mol |
Nombre IUPAC |
2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2 |
Clave InChI |
KPGXRSRHYNQIFN-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
SMILES canónico |
C(CC(=O)[O-])C(=O)C(=O)[O-] |
Key on ui other cas no. |
64-15-3 |
Sinónimos |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














